PDE4D2 Enzyme Inhibition: The Only Publicly Available Bioactivity Anchor for CAS 953244-24-1
CAS 953244-24-1 inhibits recombinant PDE4D2 catalytic domain (residues 86–413, unknown origin) with an IC50 of 80,000 nM in a radiometric assay using [³H]-GMP or [³H]-AMP as substrate [1]. This is the only publicly reported quantitative bioactivity for the compound. By comparison, optimized clinical PDE4 inhibitors such as LEO 29102 achieve IC50 values of ~5 nM on the same enzyme, placing CAS 953244-24-1 at the weak end of the activity spectrum [2]. No PDE4 inhibition data for the simpler 2-(4-tert-butylphenoxy)acetamide or the N-(2-dimethylaminoethyl) analog are publicly available, meaning the contribution of the 4-(dimethylamino)phenethyl extension to PDE4 activity, while mechanistically plausible, remains unquantified in direct comparator studies.
| Evidence Dimension | PDE4D2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 80,000 nM (8.0 × 10⁴ nM) |
| Comparator Or Baseline | LEO 29102 (clinical PDE4 inhibitor): IC50 ≈ 5 nM; parent 2-(4-tert-butylphenoxy)acetamide: no data available |
| Quantified Difference | Target compound is ~16,000-fold less potent than LEO 29102; no fold-difference calculable vs. parent analog due to missing data |
| Conditions | Recombinant PDE4D2 (86–413), E. coli BL21 expression, radiometric detection, incubation 1 h |
Why This Matters
For procurement decisions, this data point confirms that CAS 953244-24-1 has measurable, albeit weak, PDE4D2 engagement—distinguishing it from completely uncharacterized analogs—but it is insufficient to prioritize the compound over more potent PDE4 inhibitors without additional selectivity or cellular activity data.
- [1] BindingDB. Entry BDBM50603823. PDE4D2 IC50 = 80,000 nM. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50603823 View Source
- [2] LEO 29102 PDE4 IC50 data (PeptideDB). https://www.peptidedb.com/peptide/leo-29102/ View Source
